molecular formula C21H23BrF3N5O2S B10939453 5-({3-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-4-cyano-N,N-diethyl-3-methylthiophene-2-carboxamide

5-({3-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-4-cyano-N,N-diethyl-3-methylthiophene-2-carboxamide

Cat. No.: B10939453
M. Wt: 546.4 g/mol
InChI Key: STRZFYAMUFCWCX-UHFFFAOYSA-N
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Description

5-({3-[4-BROMO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANOYL}AMINO)-4-CYANO-N,N-DIETHYL-3-METHYL-2-THIOPHENECARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a thiophene ring, and various functional groups such as cyano, bromo, and trifluoromethyl. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({3-[4-BROMO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANOYL}AMINO)-4-CYANO-N,N-DIETHYL-3-METHYL-2-THIOPHENECARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of the bromo and trifluoromethyl groups: These groups can be introduced via electrophilic aromatic substitution reactions using bromine and trifluoromethylating agents.

    Formation of the thiophene ring: This can be synthesized through cyclization reactions involving sulfur-containing reagents.

    Coupling reactions: The final compound is assembled through coupling reactions such as amide bond formation, often using reagents like carbodiimides or coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to primary amines.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-({3-[4-BROMO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANOYL}AMINO)-4-CYANO-N,N-DIETHYL-3-METHYL-2-THIOPHENECARBOXAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and possible biological activities.

    Biological Studies: The compound can be used as a probe to study various biological pathways and molecular interactions.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules or as a functional material in various industrial processes.

Mechanism of Action

The mechanism of action of 5-({3-[4-BROMO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANOYL}AMINO)-4-CYANO-N,N-DIETHYL-3-METHYL-2-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific biological context and the target’s nature.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3,5-bis(trifluoromethyl)aniline: Shares the trifluoromethyl and bromo groups but lacks the complex structure of the target compound.

    3-Bromo-5-(trifluoromethyl)pyridine: Contains similar functional groups but differs in the core structure.

Uniqueness

The uniqueness of 5-({3-[4-BROMO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANOYL}AMINO)-4-CYANO-N,N-DIETHYL-3-METHYL-2-THIOPHENECARBOXAMIDE lies in its combination of a pyrazole ring, a thiophene ring, and multiple functional groups, which confer distinct chemical and biological properties not found in simpler analogs .

Properties

Molecular Formula

C21H23BrF3N5O2S

Molecular Weight

546.4 g/mol

IUPAC Name

5-[3-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]propanoylamino]-4-cyano-N,N-diethyl-3-methylthiophene-2-carboxamide

InChI

InChI=1S/C21H23BrF3N5O2S/c1-4-29(5-2)20(32)17-11(3)13(10-26)19(33-17)27-14(31)8-9-30-16(12-6-7-12)15(22)18(28-30)21(23,24)25/h12H,4-9H2,1-3H3,(H,27,31)

InChI Key

STRZFYAMUFCWCX-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)CCN2C(=C(C(=N2)C(F)(F)F)Br)C3CC3)C#N)C

Origin of Product

United States

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